molecular formula C3H9IS B564564 Trimethyl-D9-sulfonium iodide CAS No. 106776-17-4

Trimethyl-D9-sulfonium iodide

Cat. No.: B564564
CAS No.: 106776-17-4
M. Wt: 213.124
InChI Key: VFJYIHQDILEQNR-KYRNGWDOSA-M
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Description

Trimethylsulfonium iodide is an organic compound with the formula C3H9IS . It is commonly used as a methylating agent in organic synthesis . The compound is commercially available and is used in various applications, including the development of moisture-stable hybrid perovskite solar cells .


Synthesis Analysis

Trimethylsulfonium iodide can be synthesized by treating a suitable alkyl halide with a thioether. For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide: (CH3)2S + CH3I → [(CH3)3S]+I− .


Molecular Structure Analysis

The molecular weight of Trimethylsulfonium iodide is 204.073 . X-ray crystallography reveals that the ion has trigonal pyramidal molecular geometry at the sulfur atom, with C-S-C angles near 102° and C-S bond distance of 177 picometers .


Chemical Reactions Analysis

Trimethylsulfonium iodide is used to generate dimethyloxosulfonium methylide by reaction with sodium hydride . This compound is used as a methylene-transfer reagent and is used to prepare epoxides .


Physical and Chemical Properties Analysis

Trimethylsulfonium iodide is a colorless crystal that decomposes at 203-207 °C . It has a relatively large optical band gap (Eg = 2.32 eV) and high absorption coefficient (α = 2.30 × 10^4 cm^−1) with a hexagonal one-dimensional crystal structure .

Scientific Research Applications

Sulfur Aerosols

  • Physical Characteristics of Sulfur Aerosols : A study by Whitby (1978) reviewed the physical characteristics of sulfur-containing aerosols, focusing on size distribution, nuclei formation rates, and in situ measurement techniques. This research is relevant for understanding atmospheric chemistry and environmental impacts of aerosols, which could be analogous to studies involving Trimethyl-D9-sulfonium iodide in atmospheric sciences Whitby, K. T. (1978).

Metal Sulfides

  • Advances in Metal Sulfides : Research by Chandrasekaran et al. (2019) on nanocrystals of metal sulfide materials for renewable energy applications highlights the importance of sulfur compounds in electrocatalytic, photocatalytic, and photoelectrochemical water splitting. This could provide insight into the types of applications where this compound might be useful, especially in the context of materials science and energy Chandrasekaran, S., et al. (2019).

Sulfonamides

  • Sulfonamide Inhibitors : The study by Gulcin and Taslimi (2018) discusses the significance of sulfonamide compounds in pharmaceutical applications, covering their use as antibacterial agents and in the treatment of various diseases. While not directly related to this compound, this research underlines the broad utility of sulfur-containing compounds in medicine and could suggest potential research directions Gulcin, I., & Taslimi, P. (2018).

Mechanism of Action

Target of Action

Trimethyl-D9-sulfonium iodide primarily targets carbonyl compounds , specifically ketones and aldehydes . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

This compound interacts with its targets through a process known as the Corey-Chaykovsky Reaction . This reaction begins with the deprotonation of sulfonium halides with strong bases to generate ylides . The ylide then acts as a nucleophile, attacking the carbonyl compound . The resulting oxygen anion reacts as an intramolecular nucleophile towards the electrophilic ylide carbon, which bears a sulfonium cation as a good leaving group .

Biochemical Pathways

The interaction of this compound with carbonyl compounds leads to the formation of epoxides . Epoxides are cyclic ethers that are involved in various biochemical pathways. They can undergo reactions to form a variety of other compounds, serving as versatile intermediates in organic synthesis .

Result of Action

The primary result of this compound’s action is the formation of epoxides from carbonyl compounds . Epoxides are valuable in organic synthesis due to their ability to undergo a variety of reactions, leading to the formation of a wide range of products.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a strong base is necessary for the generation of the ylide that initiates the Corey-Chaykovsky Reaction . Additionally, the reaction’s efficiency can be affected by the solvent used, the temperature, and the presence of other substances that can react with the ylide or the carbonyl compound .

Safety and Hazards

Trimethylsulfonium iodide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and to use personal protective equipment as required .

Future Directions

Trimethylsulfonium iodide has attracted growing attention for the development of moisture-stable hybrid perovskite solar cells . Its use in this application could lead to significant advancements in the field of renewable energy.

Properties

IUPAC Name

tris(trideuteriomethyl)sulfanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9S.HI/c1-4(2)3;/h1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJYIHQDILEQNR-KYRNGWDOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[S+](C([2H])([2H])[2H])C([2H])([2H])[2H].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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